molecular formula C18H18N4O4 B8040156 N-[4-(2,4-diformamido-6-methylphenyl)-3-formamido-5-methylphenyl]formamide

N-[4-(2,4-diformamido-6-methylphenyl)-3-formamido-5-methylphenyl]formamide

Cat. No.: B8040156
M. Wt: 354.4 g/mol
InChI Key: QKLRJGSFIPRVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,4-diformamido-6-methylphenyl)-3-formamido-5-methylphenyl]formamide: is a complex organic compound characterized by multiple formamide groups attached to a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-diformamido-6-methylphenyl)-3-formamido-5-methylphenyl]formamide typically involves multi-step organic reactions. One possible route includes the following steps:

    Nitration: The starting material, 2,4-dimethylphenyl, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amines using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formylation: The amines are formylated using formic acid or formic anhydride to introduce formamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-diformamido-6-methylphenyl)-3-formamido-5-methylphenyl]formamide can undergo various chemical reactions, including:

    Oxidation: The formamide groups can be oxidized to formic acid derivatives.

    Reduction: The compound can be reduced to amines under appropriate conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or formamide groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents or nucleophiles like sodium hydroxide can be used.

Major Products

    Oxidation: Formic acid derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its multiple formamide groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2,4-diformamido-6-methylphenyl)-3-formamido-5-methylphenyl]formamide involves its interaction with molecular targets such as enzymes or receptors. The formamide groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylformamide: A simpler formamide compound used as a solvent and reagent in organic synthesis.

    N,N-dimethylacetamide: Similar to N,N-dimethylformamide but with an acetamide group, used in similar applications.

Properties

IUPAC Name

N-[4-(2,4-diformamido-6-methylphenyl)-3-formamido-5-methylphenyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-11-3-13(19-7-23)5-15(21-9-25)17(11)18-12(2)4-14(20-8-24)6-16(18)22-10-26/h3-10H,1-2H3,(H,19,23)(H,20,24)(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLRJGSFIPRVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=C(C=C(C=C2C)NC=O)NC=O)NC=O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.